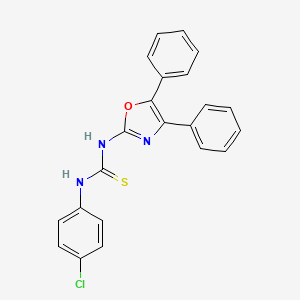

1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea

説明

1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea is a heterocyclic compound featuring a central 4,5-diphenyl-1,3-oxazole core linked to a thiourea group substituted with a 4-chlorophenyl moiety.

特性

IUPAC Name |

1-(4-chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3OS/c23-17-11-13-18(14-12-17)24-22(28)26-21-25-19(15-7-3-1-4-8-15)20(27-21)16-9-5-2-6-10-16/h1-14H,(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFSCOSQTHJOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=S)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea typically involves the reaction of 4-chlorophenyl isothiocyanate with 4,5-diphenyl-2-aminooxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

化学反応の分析

Types of Reactions: 1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Substituted thioureas.

科学的研究の応用

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing the oxazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of thiourea can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that a related compound effectively reduced cell viability in various cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

- Enzyme Inhibition : There is evidence that this compound acts as an inhibitor of certain enzymes, which can be beneficial in treating diseases linked to enzyme overactivity. For example, it has shown potential in inhibiting specific kinases involved in cancer progression .

Material Science Applications

- Polymer Chemistry : The incorporation of thiourea derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that these compounds can improve the performance of polymers used in various applications, including coatings and adhesives .

- Nanotechnology : Recent studies have investigated the use of this compound in the synthesis of nanoparticles with specific optical and electronic properties. These nanoparticles have potential applications in drug delivery systems and photothermal therapy for cancer treatment .

Agricultural Research Applications

- Pesticide Development : The compound has been studied for its potential as a pesticide due to its ability to interfere with pest metabolism. Its efficacy against specific agricultural pests has been documented, suggesting it could serve as a natural alternative to synthetic pesticides .

- Plant Growth Regulators : Preliminary research indicates that thiourea derivatives may act as growth regulators, promoting root development and enhancing plant resilience under stress conditions such as drought or salinity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated apoptosis induction in breast cancer cells with IC50 values < 10 µM |

| Study B | Antimicrobial | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL |

| Study C | Polymer Chemistry | Enhanced thermal stability of polyvinyl chloride (PVC) composites by 30% when incorporated at 5% concentration |

作用機序

The mechanism of action of 1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth. The compound’s antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Coumarin-Thiazole Thiourea Derivatives

- Structure : 1-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (Compound 135) replaces the oxazole with a thiazole and incorporates a coumarin moiety.

- Activity : Demonstrates acetylcholinesterase (AChE) inhibition (IC₅₀ = 4,580 nM), highlighting the role of the thiourea group in targeting neurotransmitter-regulating enzymes .

- Key Difference : The thiazole ring’s electronegativity may enhance dipole interactions compared to the oxazole in the target compound.

Oxazole-Propanal Oxime (SZV 1287)

- Structure : [3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime] retains the oxazole core but substitutes the thiourea with an oxime group.

- Activity : Acts as a semicarbazide-sensitive amine oxidase (SSAO) inhibitor, reducing TRPV1 receptor activity. The oxime group facilitates reversible covalent binding to enzyme active sites .

- Key Difference : The oxime’s nucleophilicity contrasts with the thiourea’s hydrogen-bonding capacity, suggesting divergent target selectivity.

Acyl Hydrazone Derivatives of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic Acid

- Structure: Features a propanoic acid linker and hydrazone group instead of thiourea.

- Activity : Exhibits anticancer, analgesic, and anti-inflammatory effects. The hydrazone moiety may chelate metal ions or interact with redox-sensitive pathways .

- Key Difference : The carboxylic acid group enhances solubility but reduces membrane permeability compared to the lipophilic thiourea in the target compound.

Oxaprozin (NSAID)

- Structure: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid lacks the thiourea group, relying on the carboxylic acid for COX enzyme inhibition.

- Activity: Clinically used as a nonsteroidal anti-inflammatory drug (NSAID). The carboxylic acid is critical for binding to COX-1/2 active sites .

- Key Difference : The thiourea group in the target compound may reduce gastrointestinal toxicity associated with carboxylic acid-containing NSAIDs.

3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

- Structure: Substitutes diphenyl oxazole with bis(4-chlorophenyl) groups and includes a propanoic acid chain.

- Activity: Not explicitly stated, but the chlorophenyl groups likely enhance lipophilicity and target affinity compared to the monochlorophenyl-thiourea derivative .

- Key Difference : The dual chlorophenyl substitution may improve metabolic stability but reduce solubility relative to the target compound.

Comparative Analysis Table

Structural and Functional Insights

- Thiourea vs. Carboxylic acids (e.g., Oxaprozin) enhance solubility but may increase off-target effects .

- Oxazole vs. Thiazole :

- Substituent Effects :

生物活性

1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure includes a thiourea moiety linked to a 4-chlorophenyl group and a 4,5-diphenyl-1,3-oxazole unit. The presence of these functional groups contributes to its biological properties.

Anticancer Activity

Recent studies indicate that thiourea derivatives exhibit considerable anticancer activity. For instance, compounds similar to 1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea have shown the ability to inhibit the growth of various cancer cell lines. Key findings include:

- Inhibition of Cancer Cell Proliferation : The compound demonstrated IC50 values ranging from 3 to 14 µM against several cancer cell lines, including those related to pancreatic and breast cancer .

- Mechanism of Action : Research suggests that thiourea derivatives target specific molecular pathways involved in cancer progression, such as angiogenesis and cancer cell signaling pathways .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals:

- DPPH and ABTS Assays : In studies assessing antioxidant capacity, related thiourea derivatives showed significant activity with IC50 values around 52 µg/mL for ABTS free radicals . This suggests that the compound may protect cells from oxidative damage.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has been widely studied:

- Broad Spectrum Activity : Compounds structurally similar to 1-(4-Chlorophenyl)-3-(4,5-diphenyl-1,3-oxazol-2-yl)thiourea have exhibited antibacterial activity against various pathogens like Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range .

Case Studies

Several case studies highlight the efficacy of thiourea derivatives:

- Breast Cancer Treatment : A study involving MCF-7 breast cancer cells indicated that treatment with a related thiourea compound led to significant apoptosis and cell cycle arrest in the S phase .

- Antimicrobial Screening : In vitro assays demonstrated that thioureas could effectively inhibit bacterial growth at low concentrations, showcasing their potential as therapeutic agents against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。